molecular formula C11H15NO B3051523 N-benzyl-N-methylpropanamide CAS No. 34317-21-0

N-benzyl-N-methylpropanamide

Cat. No.: B3051523
CAS No.: 34317-21-0
M. Wt: 177.24 g/mol
InChI Key: CKORWAOHDWGJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-methylpropanamide is an organic compound belonging to the amide class It is characterized by the presence of a benzyl group attached to the nitrogen atom and a methyl group attached to the nitrogen atom of the propanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N-methylpropanamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with methyl propanoate under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the carbonyl carbon of methyl propanoate, leading to the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-N-methylpropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-methylpropanamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-methylpropanamide: Lacks the benzyl group, leading to different chemical and biological properties.

    N-benzylpropanamide: Lacks the methyl group on the nitrogen atom.

    N-methylbenzamide: Contains a benzamide structure with a methyl group on the nitrogen atom.

Properties

IUPAC Name

N-benzyl-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-3-11(13)12(2)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKORWAOHDWGJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481972
Record name Propanamide, N-methyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34317-21-0
Record name Propanamide, N-methyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-methylpropanamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-methylpropanamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-N-methylpropanamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-N-methylpropanamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-N-methylpropanamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-N-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.